

Unveiling the Structural Nuances of Rauvotetraphyllines A-E: A Technical Guide

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Compound of Interest		
Compound Name:	Rauvotetraphylline C	
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Kunming, China - Researchers have isolated and characterized five novel indole alkaloids, designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla. This technical guide provides an in-depth analysis of the structural differences between these compounds, detailed experimental protocols for their isolation and characterization, and a comprehensive summary of their spectroscopic data. This information is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.

The structural elucidation of these complex molecules was achieved through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet (UV) spectroscopy. The core molecular framework of Rauvotetraphyllines A-E belongs to the sarpagine-type indole alkaloids, with variations in substitution patterns and functional groups accounting for the diversity of the five congeners.

Core Structural Scaffold and Key Differences

Rauvotetraphyllines A-E share a common pentacyclic sarpagine-type core. The key structural differentiators are found at specific positions, primarily involving the nature of the substituent at C-16 and modifications to the indole nucleus or the upper portion of the molecule.

Rauvotetraphylline A is characterized by a specific stereochemistry and substitution pattern that serves as a reference for the other analogues.







Rauvotetraphylline B is distinguished by the presence of a 4,6-dimethyl-2-pyridyl moiety attached at C-16.[1][2] This bulky aromatic substituent significantly alters the steric and electronic properties of this region of the molecule compared to Rauvotetraphylline A.

Rauvotetraphylline C features an E-3-oxo-1-butenyl group at the C-16 position, replacing the pyridyl group seen in Rauvotetraphylline B.[1][2]

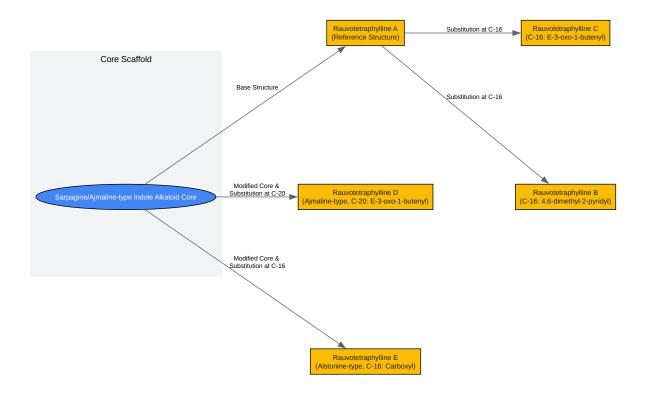
Rauvotetraphylline D, an ajmaline-type alkaloid, also possesses an E-3-oxo-1-butenyl unit, but in this case, it is attached to C-20 of a modified core structure when compared to the sarpagine-type skeleton of A, B, and C.[1]

Rauvotetraphylline E is an alstonine derivative that is distinguished by the presence of a carboxyl group at C-16, in place of the methoxycarbonyl group found in the parent compound alstonine.[1]

A visual representation of the structural relationships and points of variation is provided below.



Rauvotetraphyllines A-E



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Fig. 1: Structural relationships of Rauvotetraphyllines A-E.

Quantitative Data Summary



The following table summarizes the key quantitative data obtained for Rauvotetraphyllines A-E. This data is essential for the unambiguous identification of these compounds.

Compound	Molecular Formula	HRESIMS [M+H]+ (m/z)	Optical Rotation $[\alpha]^{20}D$ (c, solvent)
Rauvotetraphylline A	C20H26N2O3	343.2024	+25.6 (0.12, MeOH)
Rauvotetraphylline B	С31Н37N3O6	548.2762	-18.2 (0.15, MeOH)
Rauvotetraphylline C	C28H34N2O7	511.2431	-22.5 (0.10, MeOH)
Rauvotetraphylline D	C24H26N2O3	391.2019	+15.8 (0.11, MeOH)
Rauvotetraphylline E	С20Н20N2О3	337.1554	-112.7 (0.13, MeOH)

Detailed ¹H and ¹³C NMR data are available in the supplementary information of the source publication.

Experimental Protocols

The isolation and structural elucidation of Rauvotetraphyllines A-E followed a systematic workflow, as detailed below.

Isolation and Purification

- Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted three times with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (350 g).
- Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly basic components. The acidic aqueous layer was then basified with ammonia solution to pH 9-10 and subsequently extracted with chloroform to obtain the crude alkaloids (60 g).
- Column Chromatography: The crude alkaloid mixture was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. This initial separation yielded several fractions.



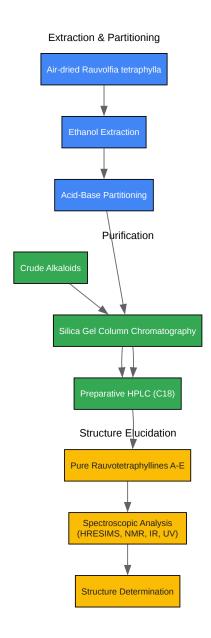
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
compounds of interest were further purified by repeated preparative HPLC on a C18 column
with a mobile phase of methanol and water (containing 0.05% trifluoroacetic acid) to afford
pure Rauvotetraphyllines A-E.

Structure Elucidation

- Spectroscopic Analysis: The structures of the purified compounds were determined by a combination of spectroscopic methods.
 - UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.
 - IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
 - Optical rotations were measured with a Horiba SEPA-300 polarimeter.
 - HRESIMS were performed on an Agilent 1100 LC-MSD-Trap-SL instrument.
 - NMR spectra (¹H, ¹³C, DEPT, HSQC, HMBC, and ROESY) were recorded on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts are reported in ppm (δ) relative to the solvent signals, and coupling constants (J) are in Hertz.

The following diagram illustrates the general workflow for the isolation and characterization of these novel alkaloids.





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Fig. 2: Isolation and characterization workflow.

The discovery and detailed characterization of Rauvotetraphyllines A-E contribute significantly to the understanding of the chemical diversity of Rauvolfia alkaloids and provide a basis for



future pharmacological investigations.

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